Dimetossibenzene
Dimethoxybenzenes are a class of organic compounds characterized by the presence of two methoxy (-OCH3) substituents attached to a benzene ring. These substances exhibit diverse chemical properties and find applications across various industries due to their structural versatility.
Structurally, dimethoxybenzenes can exist in three isomeric forms: ortho (1,2-dimethoxybenzene), meta (1,3-dimethoxybenzene), and para (1,4-dimethoxybenzene). The positional isomerism significantly influences their physical properties such as boiling points, melting points, and solubility in polar organic solvents.
From a chemical standpoint, dimethoxybenzenes are highly reactive intermediates. They can undergo substitution reactions, particularly with electrophiles, leading to the formation of further derivatives or products. Due to their stability compared to monomethylated benzenes, they are often used as protective groups in organic synthesis. Additionally, these compounds play crucial roles in pharmaceuticals, dyes, and other specialty chemicals where specific functional group patterns are required.
In summary, dimethoxybenzenes offer a versatile platform for diverse applications, making them indispensable in both academic research and industrial settings.
| Struttura | Nome chimico | CAS | MF |
|---|---|---|---|
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Benzene, 1,4-bis(bromomethyl)-2,5-dimethoxy- | 50874-27-6 | C10H12Br2O2 |
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Benzene, 1-bromo-2-ethenyl-4,5-dimethoxy- | 5293-43-6 | C10H11BrO2 |
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Cyclohexanecarbonitrile, 1-(3,4-dimethoxyphenyl)-4-oxo- | 51533-65-4 | C15H17NO3 |
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Benzene, 1-ethyl-3,5-dimethoxy- | 51768-56-0 | C10H14O2 |
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Benzene, 4-(2-iodoethyl)-1,2-dimethoxy- | 64728-23-0 | C10H13IO2 |
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Benzene, 1,2-dimethoxy-4-(1-methoxy-2-nitroethyl)- | 57542-90-2 | C11H15NO5 |
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2-Chloro-4,5-dimethoxyaniline | 32829-09-7 | C8H10ClNO2 |
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4-(2-isocyanatoethyl)-1,2-dimethoxybenzene | 35167-81-8 | C11H13NO3 |
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2,4-dimethoxy-1-(2-nitroethenyl)benzene | 37630-19-6 | C10H11NO4 |
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TCS 359 | 301305-73-7 | C18H20N2O4S |
Letteratura correlata
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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